
3,3,5-Triméthylhexan-2-one
Vue d'ensemble
Description
3,3,5-Trimethylhexan-2-one, also known as diisobutyl ketone, is a colorless liquid with a sweet odor. It is commonly used as a solvent in various industries, including the pharmaceutical, chemical, and cosmetic industries. This compound is synthesized by reacting isobutyl alcohol with acetic acid in the presence of a catalyst.
Applications De Recherche Scientifique
Applications environnementales
Le 3,3,5-triméthylhexan-2-one a été utilisé dans des procédés d'oxydation respectueux de l'environnement utilisant un système catalytique au palladium . Cela suggère des applications potentielles en chimie verte et en remédiation environnementale.
Traitement des contaminants macromoléculaires des champs pétroliers
Des recherches ont montré l'utilisation du this compound dans le traitement des contaminants macromoléculaires des champs pétroliers . Le composé a été utilisé pour induire l'auto-assemblage d'un tensioactif cationique en agrégats micellaires en forme de ver à trois dimensions, qui ont agi comme un modèle souple pour l'hydrotalcite MgAl hiérarchique afin de créer un matériau d'adsorption à structure poreuse multi-niveaux .
Synthèse d'autres composés
Le this compound peut être utilisé dans la synthèse d'autres composés complexes . Cela suggère son utilisation potentielle dans divers domaines de la recherche et du développement, y compris la science des matériaux, la pharmacie et l'ingénierie chimique.
Inclusion dans la base de données
Le composé est inclus dans le NIST Chemistry WebBook, qui fournit un moteur de données thermo pour les composés purs, les mélanges binaires et les réactions chimiques . Cela suggère son importance dans la recherche chimique et son utilisation potentielle dans diverses applications scientifiques.
Revue complète
Analyse Biochimique
Biochemical Properties
3,3,5-Trimethylhexan-2-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of 3,3,5-Trimethylhexan-2-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 3,3,5-Trimethylhexan-2-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3,3,5-Trimethylhexan-2-one has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 3,3,5-Trimethylhexan-2-one exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For instance, it can bind to specific receptors or enzymes, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 3,3,5-Trimethylhexan-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3,5-Trimethylhexan-2-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,3,5-Trimethylhexan-2-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 3,3,5-Trimethylhexan-2-one has been observed to cause alterations in cellular metabolism and function, which can be studied in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of 3,3,5-Trimethylhexan-2-one vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of 3,3,5-Trimethylhexan-2-one can lead to liver toxicity and other adverse effects in animal models. These threshold effects are crucial for understanding the safe and effective use of this compound in various applications .
Metabolic Pathways
3,3,5-Trimethylhexan-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites in the body. For example, the metabolism of 3,3,5-Trimethylhexan-2-one can lead to the production of reactive intermediates, which can further interact with other biomolecules and influence cellular processes .
Transport and Distribution
The transport and distribution of 3,3,5-Trimethylhexan-2-one within cells and tissues are essential for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, which can influence its localization and accumulation. These interactions are critical for understanding the overall distribution and activity of 3,3,5-Trimethylhexan-2-one in biological systems .
Subcellular Localization
The subcellular localization of 3,3,5-Trimethylhexan-2-one is an important aspect of its function. This compound can be localized to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects. The targeting signals or post-translational modifications that direct 3,3,5-Trimethylhexan-2-one to these compartments are crucial for its activity. Understanding the subcellular localization of 3,3,5-Trimethylhexan-2-one can provide insights into its role in various cellular processes .
Propriétés
IUPAC Name |
3,3,5-trimethylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)6-9(4,5)8(3)10/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULOHJDJZALMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379801 | |
| Record name | 3,3,5-trimethylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258345-29-8 | |
| Record name | 3,3,5-trimethylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



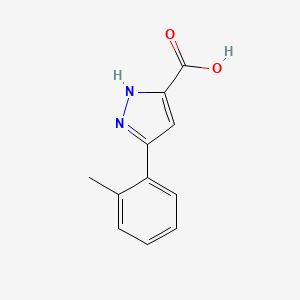

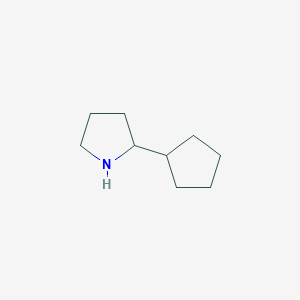
![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)
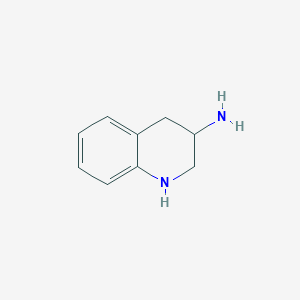
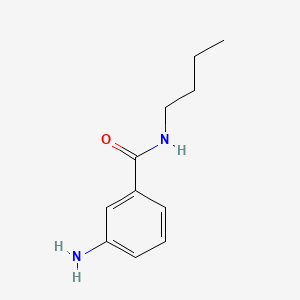
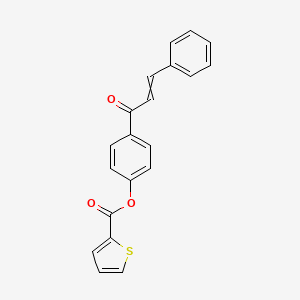

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)



![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)
